2,2-Difluorocyclohexanecarbaldehyde
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Overview
Description
2,2-Difluorocyclohexanecarbaldehyde is an organofluorine compound with the molecular formula C7H10F2O. This compound is characterized by the presence of two fluorine atoms attached to the cyclohexane ring and an aldehyde functional group. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluorocyclohexanecarbaldehyde typically involves the introduction of difluoromethyl groups into cyclohexane derivatives. One common method is the reaction of cyclohexanone with difluorocarbene precursors under controlled conditions. The difluorocarbene can be generated from reagents such as trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) or BrCF2CO2Li/Na .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluorocyclohexanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 2,2-Difluorocyclohexanecarboxylic acid.
Reduction: 2,2-Difluorocyclohexanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Difluorocyclohexanecarbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organofluorine compounds.
Biology: It is used in the development of fluorinated analogs of biologically active molecules, which can exhibit enhanced metabolic stability and bioavailability.
Medicine: The compound is explored for its potential in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2,2-Difluorocyclohexanecarbaldehyde involves its interaction with molecular targets through its aldehyde and fluorine functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes or receptors, while the fluorine atoms can enhance binding affinity and selectivity through electronic effects. These interactions can modulate the activity of biological targets, leading to desired therapeutic effects .
Comparison with Similar Compounds
- 2,2-Difluorocyclopentanecarbaldehyde
- 2,2-Difluorocycloheptanecarbaldehyde
- 2,2-Difluorocyclohexanemethanol
Comparison: 2,2-Difluorocyclohexanecarbaldehyde is unique due to its specific ring size and the positioning of the fluorine atoms. Compared to its analogs, it may exhibit different reactivity and biological activity profiles. For instance, the six-membered ring structure provides a balance between ring strain and stability, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2,2-difluorocyclohexane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O/c8-7(9)4-2-1-3-6(7)5-10/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJFCQYQHLABBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C=O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1545621-53-1 |
Source
|
Record name | 2,2-difluorocyclohexane-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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